2-(4-Benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine -

2-(4-Benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Catalog Number: EVT-4800921
CAS Number:
Molecular Formula: C23H23F3N4O
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Katritzky Method: This method, involving benzotriazole intermediates, was utilized to synthesize 4,6-disubstituted 2-(1-piperazinyl)pyridines, which demonstrated 5-HT2A receptor activity. []
  • Multistep Synthesis: A multi-step approach involving the reaction of lithiated methoxyallene, 1,4-dicyanobenzene, and trifluoroacetic acid was used to synthesize a 4-pyridinol derivative, further modified to obtain 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene. []
  • Solid-State Reactions: A solid-state reaction catalyzed by sulfamic acid was employed to synthesize Ethyl 2-anilino-4-(2,4-dichlorophenyl)-6-trifluoromethyl-3,4-dihydropyrimidine-5-carboxylate using 2,4-dichlorobenzaldehyde, 1-phenylguanidinium hydrogen carbonate, and ethyl 4,4,4-trifluoro-3-oxobutanoate as reactants. []
Molecular Structure Analysis
  • Conformations: Different conformations of the pyrimidine ring (e.g., twist-boat conformation) and the orientation of substituents (e.g., axial or equatorial positions) are reported. [, , ]
  • Bond Lengths and Angles: Specific bond lengths and angles within the molecules, particularly those related to the pyrimidine ring and its substituents, are detailed, providing insights into their electronic and steric properties. [, ]
  • Intermolecular Interactions: The presence of intermolecular interactions like hydrogen bonding (e.g., N—H⋯O, C—H⋯O, C—H⋯N), π–π stacking, and C—H⋯π interactions, which influence the crystal packing and physicochemical properties, are highlighted. [, , , , ]
Mechanism of Action
  • Receptor Binding: Many studies investigate the binding affinity and activity of similar compounds to various receptors, including serotonin receptors (5-HT1A, 5-HT2A) and α-adrenoceptors, suggesting potential mechanisms for their therapeutic effects. [, , , , , ]
  • Enzyme Inhibition: Some studies explore the inhibitory activity of pyrimidine derivatives on enzymes like acetylcholinesterase (AChE). []
  • Calcium Antagonism: Certain pyrimidine derivatives have demonstrated calcium antagonistic properties, suggesting their potential to modulate calcium-dependent cellular processes. [, ]
Physical and Chemical Properties Analysis
  • Melting Point: Melting point data is reported for some synthesized compounds, providing insights into their thermal stability. [, ]
  • Solubility: The solubility of various analogs in different solvents (e.g., water, methanol) is occasionally discussed in the context of synthesis and purification. [, ]
Applications
  • Potential Therapeutic Agents: Research on similar compounds focuses on their potential as:
    • Antidepressants: Some analogs have shown antidepressant activity by inhibiting the reuptake of neurotransmitters like noradrenaline and serotonin. []
    • Analgesics: Certain derivatives have demonstrated analgesic properties, suggesting their potential as pain relievers. [, ]
    • Cerebroprotective Agents: A hydroxylated metabolite of a related compound displayed cerebroprotective and CNS-stimulating activity. []
    • Antimicrobial Agents: Several pyrimidine derivatives exhibited significant activity against various bacteria and fungi, suggesting their potential as antimicrobial agents. [, , ]
    • Antitumor Agents: Promising antitumor activity was observed in various cancer cell lines with some pyrimidine derivatives. [, ]
  • Pesticides: Some derivatives exhibited promising insecticidal and fungicidal properties, indicating their potential for crop protection. []

2. methanone [, ]

Compound Description: This compound is a 2-methoxy-substituted derivative featuring a thiophene ring and a disordered -CF3 group. Unlike its 4-methyl- and 4-chloro-substituted analogs, it displays no structural relationships with them. Notably, the thiophene ring in this compound is disorder-free, unlike the 4-methyl and 4-chloro analogs. []

3. 2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513) []

Compound Description: XB513 is a novel chemical entity designed to possess both calcium agonistic and α-1 adrenergic receptor antagonistic properties. It demonstrated calcium agonistic activity by inhibiting the specific binding of [3H] nitrendipine in rat cardiac ventricular membranes and inducing positive inotropic responses in isolated guinea pig left atria. Its α-1 adrenergic receptor blocking activity was confirmed by its ability to inhibit the contractile effect of norepinephrine in rabbit aorta. []

4. N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) []

Compound Description: WAY-100135 serves as a potent 5-HT1A receptor ligand. Structure-activity relationship studies using WAY-100135 as a template led to the synthesis of N-substituted derivatives (compounds 6-10 in the study) which showed varying affinities for 5-HT1A, 5-HT2A, and α-1 receptors. []

5. 4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione (Compound IV) []

Compound Description: Compound IV is a novel 3,4-pyridinedicarboximide derivative synthesized and evaluated for analgesic activity. Its stability in aqueous solutions was studied using a validated HPLC method. Results indicated that the compound's stability is pH-dependent, degrading through specific acid-catalyzed and spontaneous water-catalyzed mechanisms. []

6. Ethyl‐7‐[4‐(2‐methoxyphenyl)‐l‐piperazinyl] heptanoate dihydrochloride (SGB‐483) []

Compound Description: SGB-483 is characterized as both an α1- and α2-adrenoceptor antagonist. [] Studies on guinea-pig mesenteric arteries revealed its ability to inhibit noradrenaline-induced depolarization and contractions, suggesting its α1-adrenoceptor blocking properties. Interestingly, SGB-483 also demonstrated pre-junctional α2-antagonistic action by enhancing noradrenaline release at nerve terminals. []

7. 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-[(4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839) [, ]

Compound Description: Ro 22-4839 is recognized for its spasmolytic and vasodilating effects, particularly in cerebral vessels. [] This compound acts as a calmodulin antagonist and displays α1-adrenoceptor blocking activity. Its ability to dilate cerebral arteries, inhibit smooth muscle contraction, and prevent erythrocyte deformability reduction suggests its potential as a cerebral circulation improver. [, ]

8. Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix) []

Compound Description: Elagolix functions as a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It was developed to address the CYP3A4 inhibition liability of earlier uracil phenylethylamine hGnRH-R antagonists while maintaining GnRH-R potency. Notably, elagolix effectively suppressed luteinizing hormone levels in castrated macaques after oral administration, making it a promising candidate for treating endometriosis. []

9. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate []

Compound Description: This compound, a trifluoromethyl-substituted pyrroloquinoline derivative, exhibits a near-coplanar arrangement of the phenyl, pyrroloquinoline, and methoxy groups. [] Its crystal structure reveals supramolecular chain-like arrangements formed through N—H⋯O(water) and water–quinoline O—H⋯N hydrogen bonds. []

10. Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This annulated 1,4-DHP molecule was synthesized to investigate its potential anti-inflammatory effects. Its structure, characterized by X-ray crystallography, revealed a sofa conformation for the cyclohexene ring and a slight boat conformation for the 1,4-dihydropyridine ring. The crystal structure is stabilized by intra- and intermolecular hydrogen bonding interactions. []

11. 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479) []

Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). Developed to overcome the solubility limitations of earlier leads, JNJ-46356479 shows potential as a therapeutic agent for central nervous system disorders by enhancing mGlu2 receptor activity. []

12. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079) [, ]

Compound Description: Rec 15/3079 exhibits potent and selective antagonism of the 5-HT1A receptor. [, ] It demonstrates efficacy in controlling bladder function by increasing bladder volume capacity and reversing acid-induced bladder capacity decrease in animal models. [, ] This profile, coupled with its minimal central nervous system side effects at therapeutically relevant doses, makes it a promising candidate for managing lower urinary tract dysfunction. [, ]

13. 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225) [, , , , , ]

Compound Description: MCI-225 demonstrates antidepressant activity through a unique pharmacological profile. [] It selectively inhibits noradrenaline uptake and acts as a 5-HT3 receptor antagonist. [] Unlike traditional tricyclic antidepressants, MCI-225 exhibits minimal anticholinergic side effects. [] This profile, coupled with its efficacy in preclinical models of depression and minimal side effect burden, positions MCI-225 as a potential therapeutic option for treating various conditions, including depression, urinary incontinence, functional gastrointestinal disorders, and pain. [, , , , , ]

14. 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives [, ]

Compound Description: This group of compounds, encompassing various derivatives with different substituents on the piperazine ring, was explored for analgesic activity. [, ] The erythro isomers generally exhibited higher potency than their threo counterparts. [, ] Notably, some derivatives displayed significant analgesic activity, with potency surpassing that of codeine. [, ] These findings emphasize the potential of this structural class in developing new pain relief medications.

15. 2-[(2-Alkoxy-6-trifluoromethylpyrimidin-4-yl)oxymethylene]-phenylacetic acid derivatives []

Compound Description: This group of compounds features a pyrimidine core substituted with alkoxy and trifluoromethyl groups, structurally similar to 2-(4-benzyl-1-piperazinyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Although their specific biological activities are not detailed, the presence of a patent describing their synthesis and potential uses suggests their potential therapeutic relevance. []

17. 2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol []

Compound Description: This compound and its carbon-14 and carbon-13 labeled analogs were synthesized and characterized. [] Although the specific application or biological activity of this compound is not explicitly mentioned, its labeled counterparts are valuable tools for investigating drug metabolism, pharmacokinetics, and other pharmacological properties. []

18. 2,4,6-Trisubstituted Pyrimidine Derivatives Containing Benzothiazole Moiety [, ]

Compound Description: This series of compounds was designed, synthesized, and evaluated for antitumor activity against various cancer cell lines. [, ] Some compounds exhibited promising antitumor activity, particularly against MGC-803 (human gastric cancer) and PC-3 (human prostate cancer) cells. [, ] Importantly, certain derivatives showed lower toxicity towards normal human cells compared to the positive control, 5-fluorouracil, highlighting their potential as safer anticancer agents.

19. 4, 6‐Disubstituted 2‐(4‐Alkyl‐1‐piperazinyl)pyridines []

Compound Description: This group of compounds represents a novel series of 5-HT2A receptor ligands synthesized using the benzotriazole-assisted Katritzky method. [] Structure-activity relationship studies revealed that most compounds exhibited selective 5-HT2A/5-HT1A receptor binding, with some displaying antagonist activity at the 5-HT2A receptor in in vivo models. [] These findings suggest their potential utility in investigating serotonin-related physiological processes and disorders.

20. Ethyl 2-anilino-4-(2,4-dichloro­phen­yl)-6-trifluoro­methyl-3,4-dihydro­pyrimidine-5-carboxyl­ate []

Compound Description: This compound, obtained by reacting 2,4-dichlorobenzaldehyde, 1-phenylguanidinium hydrogen carbonate, and ethyl 4,4,4-trifluoro-3-oxobutanoate, features a pyrimidine ring in a twist-boat conformation. [] Intermolecular hydrogen bonding stabilizes its crystal packing. [] While its specific biological activity remains unexplored, its structural similarity to other pyrimidine derivatives suggests potential pharmacological applications.

21. N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine []

Compound Description: This compound, crystallizing with two symmetry-independent molecules in the asymmetric unit, is characterized by a trifluoromethylphenyl ring significantly rotated relative to the central pyrimidine ring. [] The crystal structure reveals intramolecular and intermolecular hydrogen bonding interactions, including N—H⋯N and C—H⋯O bonds, contributing to its stability. []

22. 4,6-diazido-2-(4-methoxyphenyl)pyrimidine []

Compound Description: This compound, investigated for its reactivity with various nucleophiles, serves as a precursor for synthesizing diverse pyrimidine derivatives. Its reaction with cyanoacetic ester yields 4-azido-6-amino-1-(4-methoxyphenyl)pyrimidine, while reactions with 1,3-dicarbonyl compounds primarily form substituted 4,6-bis(1H-1,2,3-triazolyl)pyrimidines. []

23. 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate []

Compound Description: This imidazopyridine derivative is characterized by a coplanar arrangement of the imidazopyridine and phenyl rings. [] The crystal structure shows the involvement of the water molecule in hydrogen bonding with the imidazo nitrogen atom, contributing to the formation of a linear chain structure. []

24. 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole []

Compound Description: This compound features a phenanthroline-fused imidazole tetracyclic system with a trifluoromethylphenyl ring nearly coplanar to it. [] Its crystal structure reveals intramolecular C—H ⋯π interactions and intermolecular π–π interactions involving the central phenanthroline ring and the trifluoromethylphenyl ring. []

25. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives []

Compound Description: This group of compounds, synthesized from 2-methylthio derivatives, exhibits potent antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. [] Notably, some derivatives demonstrate superior in vitro and in vivo efficacy compared to piromidic acid, a known antibacterial agent. [] These findings highlight their potential as a new class of antibacterial agents.

26. 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline []

Compound Description: This compound, with a central quinoline ring system, shows a nearly coplanar arrangement between the methoxyphenyl and pyrimidine rings. [] The crystal structure reveals the presence of weak C—H⋯π interactions and π–π stacking interactions, contributing to the overall packing of the molecules. []

27. 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile [, ]

Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential antimicrobial activity. [, ] Its electron-deficient nature allows reactions with diverse nucleophiles, affording a library of compounds with varying inhibitory effects against Gram-positive and Gram-negative bacteria. [, ]

28. 6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione []

Compound Description: The crystal structure of this compound reveals the presence of supramolecular chains along the a-axis formed via C–H...O contacts. These chains further connect into double layers through N-H...S hydrogen bonds and π–π interactions involving the pyrimidine and triazole rings. []

29. 7-Hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl]acetyl]amino]-2, 2, 4, 6-tetramethylindan (OPC-14117) []

Compound Description: OPC-14117 is a novel cerebroprotective agent with central nervous system-stimulating activity. Studies focused on synthesizing and characterizing its hydroxylated metabolite (5a) to understand its metabolic fate and potential pharmacological implications. []

Properties

Product Name

2-(4-Benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Molecular Formula

C23H23F3N4O

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C23H23F3N4O/c1-31-20-10-6-5-9-18(20)19-15-21(23(24,25)26)28-22(27-19)30-13-11-29(12-14-30)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

IMMGWGNXUWFVPQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.